molecular formula C22H25N5O4S B2422908 7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893919-16-9

7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2422908
CAS No.: 893919-16-9
M. Wt: 455.53
InChI Key: NUJBITXENLKQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H25N5O4S and its molecular weight is 455.53. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that similar compounds with a pyrimido[4,5-d][1,3]oxazin-2-one core have been shown to interact with the pocket adjacent to the hinge region of certain proteins .

Mode of Action

The compound’s interaction with its targets involves the formation of classic bidentate hydrogen bond interactions with the backbone of certain amino acids, such as Met477 . This interaction can lead to changes in the conformation and function of the target protein, potentially altering its activity.

Biochemical Pathways

Compounds with similar structures have been shown to have antiviral activity , suggesting that they may interfere with viral replication or other processes essential to the life cycle of certain viruses.

Pharmacokinetics

The presence of functional groups such as the methoxy group and the piperidinyl group may influence its pharmacokinetic properties, including its solubility, absorption, and distribution within the body .

Result of Action

Given its potential antiviral activity , it may lead to a reduction in viral load and a consequent alleviation of symptoms in infected individuals.

Properties

IUPAC Name

7-(3-methoxyphenyl)-1,3-dimethyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4S/c1-25-19-17(21(29)26(2)22(25)30)20(32-13-16(28)27-10-5-4-6-11-27)24-18(23-19)14-8-7-9-15(12-14)31-3/h7-9,12H,4-6,10-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJBITXENLKQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)OC)SCC(=O)N4CCCCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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